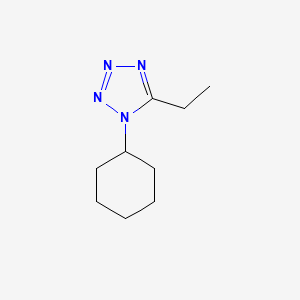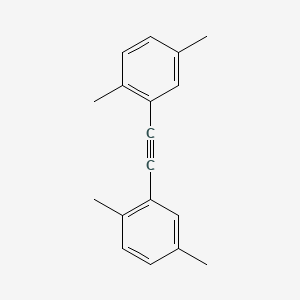
1,1'-(Ethyne-1,2-diyl)bis(2,5-dimethylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,5-dimethylphenyl)ethyne is an organic compound characterized by the presence of two 2,5-dimethylphenyl groups attached to an ethyne (acetylene) moiety. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(2,5-dimethylphenyl)ethyne can be synthesized through several methods, one of which involves the coupling of 2,5-dimethylphenylacetylene with a suitable reagent. A common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method typically involves the reaction of 2,5-dimethylphenylboronic acid with 2,5-dimethylphenylacetylene in the presence of a palladium catalyst and a base.
Industrial Production Methods
While specific industrial production methods for Bis(2,5-dimethylphenyl)ethyne are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,5-dimethylphenyl)ethyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethyne moiety to an ethylene or ethane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce ethylene or ethane derivatives.
Applications De Recherche Scientifique
Bis(2,5-dimethylphenyl)ethyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biology and Medicine: While specific biological applications are less documented, derivatives of this compound could be explored for their biological activity.
Mécanisme D'action
The mechanism of action of Bis(2,5-dimethylphenyl)ethyne in chemical reactions involves the interaction of its ethyne moiety with various reagents. In catalytic processes, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps . The phenyl rings can participate in electrophilic aromatic substitution reactions, where the electron-donating methyl groups influence the reactivity and orientation of the substituents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(3,5-dimethylphenyl)ethyne
- Bis(2,6-dimethylphenyl)ethyne
- Bis(4-methylphenyl)ethyne
Uniqueness
Bis(2,5-dimethylphenyl)ethyne is unique due to the specific positioning of the methyl groups on the phenyl rings. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
52284-17-0 |
|---|---|
Formule moléculaire |
C18H18 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
2-[2-(2,5-dimethylphenyl)ethynyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C18H18/c1-13-5-7-15(3)17(11-13)9-10-18-12-14(2)6-8-16(18)4/h5-8,11-12H,1-4H3 |
Clé InChI |
JSZZIZUTNYNHQN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C#CC2=C(C=CC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14654720.png)
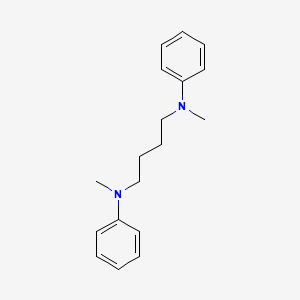
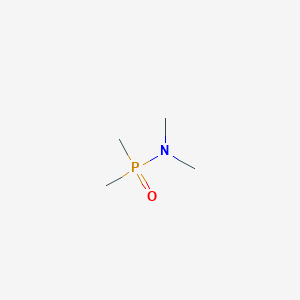


![2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester](/img/structure/B14654753.png)

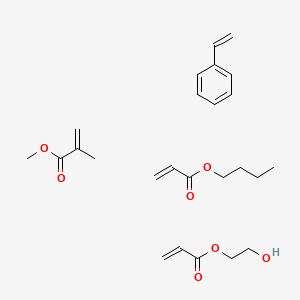
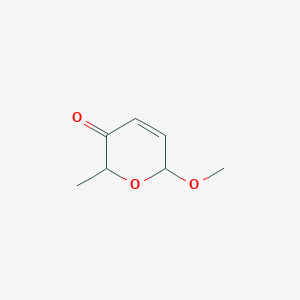

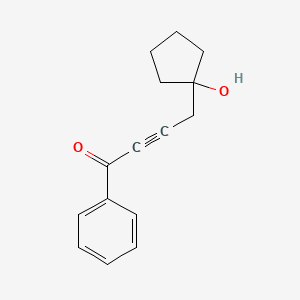
![2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14654803.png)
